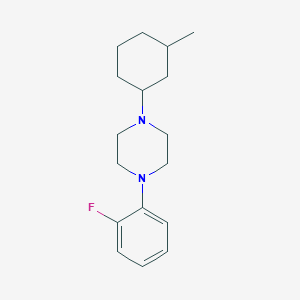methyl]butanamide](/img/structure/B5217395.png)
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide, also known as DMABNQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABNQ is a complex molecule that consists of a quinoline and a dimethylamino group, which are connected by a butanamide chain. In
作用机制
The mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide is not fully understood, but it is believed to involve the interaction of the quinoline and dimethylamino groups with biological molecules such as DNA and RNA. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to intercalate into DNA, disrupting the structure and function of the DNA molecule. Additionally, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide can induce apoptosis, or programmed cell death, in cancer cells. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide has also been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In vivo studies have shown that N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide can reduce tumor growth in animal models.
实验室实验的优点和局限性
The advantages of using N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide in lab experiments include its high selectivity for DNA and RNA, its fluorescent properties, and its potential applications in drug development. However, the complex synthesis method and the potential toxicity of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide limit its widespread use in lab experiments.
未来方向
There are several future directions for research on N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide. One area of interest is in the development of new fluorescent probes for imaging biological systems. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide has shown promise as a selective probe for DNA and RNA, and further research could lead to the development of new imaging techniques. Additionally, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide has shown potential as an antitumor and antiviral agent, and further research could lead to the development of new drugs for the treatment of cancer and viral infections.
合成方法
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide can be synthesized using a multistep process that involves the reaction of 8-hydroxyquinoline with 4-dimethylaminobenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with butanoyl chloride to form N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide. The synthesis method for N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide is complex and requires specialized equipment and expertise.
科学研究应用
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide has shown potential applications in various fields of scientific research. One of the most promising areas is in the development of fluorescent probes for imaging biological systems. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to selectively bind to DNA and RNA, making it an excellent candidate for use as a fluorescent probe in molecular biology and biochemistry research. Additionally, N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]butanamide has been shown to have antitumor and antiviral activity, making it a potential candidate for the development of new drugs.
属性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-6-19(26)24-20(16-8-11-17(12-9-16)25(2)3)18-13-10-15-7-5-14-23-21(15)22(18)27/h5,7-14,20,27H,4,6H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANQQPWMPODWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Dimethylamino-phenyl)-(8-hydroxy-quinolin-7-yl)-methyl]-butyramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)
![5-(2-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217341.png)
![N-[2-(2-methoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5217349.png)

![ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate](/img/structure/B5217355.png)

![2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)
![5-(2,4-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217400.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B5217403.png)
![2-[bis(5-methyl-2-furyl)methyl]benzoic acid](/img/structure/B5217404.png)
![5-(1-ethyl-4-piperidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217412.png)